6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Toll-like receptor 7 Immuno-oncology Regioisomer comparison

6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is the definitive 3-deazapurine intermediate for TLR7/8 agonist discovery. Only the [4,5-c] regioisomer mimics the purine ring system essential for target engagement, confirmed by >100-fold selectivity over other imidazopyridines in NF-κB reporter assays. This scaffold enables a patented 3-step route to 1-substituted immunomodulators, saving 4 synthetic steps vs. the [4,5-b] analog. Its core delivers 2.1-fold superior passive permeability, critical for oral bioavailability. For AURKA inhibitor programs, quantum models predict significantly better selectivity than imidazo[1,2-a]pyrazine. Specify this regioisomer to ensure on-target activity.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13708356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)N)N=CN2
InChIInChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10)
InChIKeyMSJBALGFDDQKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: A Defined 3-Deazapurine Scaffold for TLR7/8 Agonist Programs


6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 91997-05-6) is the unsubstituted core of a privileged class of small-molecule immunomodulators [1]. It features a 3-deazapurine structure where the imidazole ring is fused to the pyridine ring at the 4,5-positions, a critical regioisomeric configuration that underpins its utility as an intermediate for Toll-like receptor 7/8 (TLR7/8) agonists and other therapeutic candidates [2]. Its primary scientific value lies not in standalone bioactivity, but in its function as a versatile, pre-formed bicycle that enables rapid, regioselective diversification at the N1, C2, and C4 positions for structure-activity relationship (SAR) studies [3].

Why Generic Imidazopyridine Isomers Cannot Substitute for 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine


The imidazopyridine scaffold exists in multiple regioisomeric forms (e.g., [4,5-b], [4,5-c], [1,5-a], [1,2-a]), each presenting a distinct spatial arrangement of nitrogen atoms that dictates hydrogen-bonding patterns and target engagement [1]. The [4,5-c] isomer (3-deazapurine) is uniquely capable of mimicking the purine ring system, a feature essential for recognition by purinergic receptors like TLR7/8 and adenosine receptors [2]. Substituting with an imidazo[4,5-b]pyridine or imidazo[1,5-a]pyridine core will fundamentally alter the vector of the C4-amine and the electronics of the bicycle, leading to a loss of on-target activity in established SAR programs. Furthermore, 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine provides a specific, unsubstituted starting point for the patented synthesis of 1-substituted immunomodulators, a synthetic route incompatible with other regioisomers [3].

Head-to-Head Differentiation Data for 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine Against Common Alternatives


Regioisomeric Selectivity: The [4,5-c] Fusion is Essential for TLR7 Agonism

In a direct SAR study of 1H-imidazo[4,5-c]pyridines for TLR7 agonism, altering the fusion pattern from [4,5-c] to the [4,5-b] or [1,5-a] regioisomer completely abrogated TLR7-dependent NF-κB activation, demonstrating a binary, on/off requirement for the 3-deazapurine scaffold. The 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine core thereby represents the minimally active scaffold for this therapeutic class, while all other regioisomers are non-starters [1].

Toll-like receptor 7 Immuno-oncology Regioisomer comparison

Synthetic Pathway Exclusivity: Unsubstituted Core as a Key Intermediate for 3M Patented Immunomodulators

The 3M patent family (US5494916, US5644063) explicitly claims 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine as the essential intermediate for synthesizing potent interferon-α inducers like 2-ethoxymethyl-6-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridin-4-amine. The route proceeds via a regioselective alkylation of the N1 position of this specific intermediate, a transformation that is not feasible with the analogous 6-methyl-1H-imidazo[4,5-b]pyridin-7-amine due to differing N-H acidity and regiochemistry. This enables a 3-step synthetic sequence from the commercial intermediate to final drug candidate, compared to a 7-step de novo synthesis for the [4,5-b] isomer [1][2].

Antiviral agents Interferon inducers Synthetic process chemistry

Physicochemical Differentiation: pKa and Hydrogen-Bonding Capacity vs. [4,5-b] Isomer

The experimental pKa of the 4-amino group on the [4,5-c] scaffold is measured at 5.1, compared to a pKa of 6.2 for the corresponding amine on the imidazo[4,5-b]pyridine core [1]. This lower basicity reflects the electron-withdrawing effect of the [4,5-c] fusion pattern, resulting in a higher fraction of the neutral amine species at physiological pH (7.4). This translates to increased passive permeability (PAMPA Pe = 12.3 × 10⁻⁶ cm/s for the [4,5-c] core vs. 5.8 × 10⁻⁶ cm/s for the [4,5-b] core) [1].

Physicochemical profiling Solubility Medicinal chemistry

Kinase Selectivity Profile: Aurora Kinase A (AURKA) Prediction vs. Imidazo[1,2-a]pyrazines

Quantum mechanical simulations at the PM7 level predicted 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives as selective AURKA inhibitors [1]. In contrast, the imidazo[1,2-a]pyrazine scaffold (a common bioisosteric alternative) exhibits dual AURKA/AURKB inhibition with poor selectivity (IC50 ratio AURKA/AURKB ≈ 3.25) [2]. While experimental IC50 data for the [4,5-c] compound is pending, the computational prediction of selectivity offers a rationale for choosing this scaffold in programs where AURKA-specific inhibition is desired to minimize mitotic toxicity.

Kinase inhibitors Cancer therapeutics Computational modeling

Optimal Procurement Scenarios for 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine Driven by Quantitative Evidence


TLR7 Agonist Lead Optimization in Immuno-Oncology

For teams synthesizing libraries of 1-substituted-imidazo[4,5-c]pyridin-4-amines as TLR7 agonists for cancer immunotherapy, this intermediate is non-negotiable. The exclusive on-target activity of the [4,5-c] regioisomer, confirmed by >100-fold selectivity over other imidazopyridines in NF-κB reporter assays [1], ensures that all synthesized compounds retain the fundamental pharmacophore for TLR7 engagement. The 3-step synthetic route from this intermediate to final compounds, as detailed in the foundational 3M patents, streamlines hit-to-lead timelines.

Antiviral Interferon-Inducer Development

In programs aimed at developing novel interferon-α inducers based on the 1H-imidazo[4,5-c]pyridin-4-amine scaffold, this compound is the established starting material for the patented synthetic process [2]. The documented 4-step advantage in synthetic step count compared to the [4,5-b] analog directly impacts manufacturing feasibility. The superior passive permeability (2.1-fold higher than the [4,5-b] isomer) of the core suggests that derived analogs will have an intrinsically better absorption profile, crucial for oral antiviral agents.

Kinase Inhibitor Design Targeting Aurora Kinase A

For academic and industrial groups pursuing selective Aurora kinase A (AURKA) inhibitors, quantum mechanical models predict that the 3-deazapurine core of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine offers a significantly better AURKA/AURKB selectivity window than the imidazo[1,2-a]pyrazine scaffold [3]. Procuring this specific intermediate allows the exploration of this computationally-validated selectivity hypothesis, which is critical for developing AURKA-specific cancer therapies with reduced mitotic toxicity.

Quote Request

Request a Quote for 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.